N'-acetyl-6-(trifluoromethyl)nicotinohydrazide
Description
N'-acetyl-6-(trifluoromethyl)nicotinohydrazide is a nicotinohydrazide derivative featuring a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring and an acetylated hydrazide moiety. This compound belongs to a class of molecules designed for enhanced bioactivity, particularly in anticancer applications. The trifluoromethyl group improves lipophilicity and metabolic stability, while the hydrazide moiety facilitates interactions with biological targets such as enzymes or DNA .
The acetyl group at the N'-position may further modulate pharmacokinetic properties, such as solubility and bioavailability, compared to non-acetylated analogs.
Properties
IUPAC Name |
N'-acetyl-6-(trifluoromethyl)pyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O2/c1-5(16)14-15-8(17)6-2-3-7(13-4-6)9(10,11)12/h2-4H,1H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBNJKXAYQXUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CN=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-6-(trifluoromethyl)nicotinohydrazide typically involves the reaction of 6-(trifluoromethyl)nicotinic acid with hydrazine hydrate, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of N’-acetyl-6-(trifluoromethyl)nicotinohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-acetyl-6-(trifluoromethyl)nicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazide derivatives with different functional groups.
Scientific Research Applications
N’-acetyl-6-(trifluoromethyl)nicotinohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-acetyl-6-(trifluoromethyl)nicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 4-Trifluoromethyl vs. 6-Trifluoromethyl Substitution
The position of the trifluoromethyl group on the pyridine ring significantly impacts biological activity. For example:
- 4-(Trifluoromethyl)nicotinohydrazide (CAS 175204-84-9): This positional isomer exhibits lower anticancer potency compared to the 6-trifluoromethyl derivative. The 4-position substitution may reduce steric accessibility to target proteins or DNA .
- 6-(Trifluoromethyl)nicotinohydrazide derivatives: The 6-position substitution enhances interaction with hydrophobic pockets in enzymes like mycobacterial isocitrate lyase or human kinases, as seen in compounds with IC₅₀ values <10 μM against MCF-7 cells .
Table 1: Impact of Trifluoromethyl Position on Anticancer Activity
| Compound | Trifluoromethyl Position | IC₅₀ (μM) vs. MCF-7 | Reference |
|---|---|---|---|
| N'-acetyl-6-CF₃-nicotinohydrazide | 6 | 8.2 | |
| 4-CF₃-nicotinohydrazide | 4 | 32.5 |
Substituent Variations: Acetyl vs. Other Functional Groups
The N'-acetyl group distinguishes this compound from other nicotinohydrazides. Key comparisons include:
- N'-(2-phenoxyacetyl)nicotinohydrazide: Exhibits anti-inflammatory and analgesic properties (ED₅₀ = 15 mg/kg in murine models) but weaker anticancer activity .
- (1,3,4-Oxadiazol-2-yl)-6-CF₃-pyridine : Replaces the hydrazide with an oxadiazole ring, achieving IC₅₀ = 4.7 μM against HepG2 cells, outperforming acetylated analogs .
The acetyl group may reduce cytotoxicity toward normal cells while maintaining efficacy, as observed in lower hemolytic activity compared to non-acetylated derivatives .
Isonicotinohydrazide vs. Nicotinohydrazide Derivatives
Isonicotinohydrazides, where the hydrazide group is at the pyridine’s 4-position (vs. 3-position in nicotinohydrazides), show distinct bioactivity:
- N′-{(E)-[2-(trifluoromethyl)phenyl]methylene}isonicotinohydrazide: Demonstrates moderate anticancer activity (IC₅₀ = 18.3 μM vs. HT-29) but higher solubility due to altered dipole moments .
- Nicotinohydrazide-zinc complexes: Exhibit enhanced cytotoxicity (e.g., Zn(II) complex with IC₅₀ = 6.9 μM vs. MCF-7) due to metal coordination improving cellular uptake .
Hybrid Derivatives and Heterocyclic Modifications
- Isatin-nicotinohydrazide hybrids: Conjugation with isatin moieties (e.g., 5-Cl or 5-Br substituents) improves antimycobacterial activity (MIC = 1.56 μg/mL) but shows variable anticancer results .
- Pyridine-urea hybrids : N'-(p-fluorophenyl)urea derivatives achieve IC₅₀ = 2.1 μM against HT-29, surpassing doxorubicin, likely due to urea’s hydrogen-bonding capacity .
Table 2: Key Derivatives and Their Bioactivities
Biological Activity
N'-acetyl-6-(trifluoromethyl)nicotinohydrazide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant case studies.
Structure
This compound is characterized by the presence of a trifluoromethyl group attached to a nicotinohydrazide structure. This unique configuration contributes to its biological properties.
Synthesis
The synthesis typically involves the reaction of 6-(trifluoromethyl)nicotinic acid with hydrazine hydrate, followed by acetylation. The reactions are usually conducted under reflux conditions in solvents like ethanol or methanol, optimizing yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. This interaction modulates their activity, leading to diverse biological effects, including antimicrobial and anticancer properties .
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial activity against various strains, including Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae. In vitro studies have shown that the compound's efficacy is comparable to established antibiotics .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties, particularly against certain cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, although further research is needed to elucidate the specific pathways involved .
Study 1: Antitubercular Activity
A study evaluated the antitubercular activity of this compound alongside other nicotinic acid hydrazides. The results indicated promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values demonstrating effectiveness comparable to standard treatments .
Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to specific protein targets. These studies suggest that the compound has a favorable binding profile with potential therapeutic targets involved in inflammation and cancer progression .
Data Table: Biological Activities
Q & A
Basic Synthesis and Optimization
Q: What synthetic routes are commonly employed for preparing N'-acetyl-6-(trifluoromethyl)nicotinohydrazide, and how can reaction conditions be optimized for higher yields? A: The compound is synthesized via condensation reactions between nicotinohydrazide derivatives and trifluoromethyl-containing carbonyl precursors. Key steps include:
- Microwave-assisted synthesis : Using catalysts like ZnFe₂O₄ under solvent-free conditions improves reaction efficiency and yields (>90%) compared to conventional methods .
- Solvent selection : Ethanol-water mixtures reduce side reactions and enhance crystallinity .
- Acetylation : Post-condensation acetylation with acetic anhydride under reflux ensures N'-acetyl group incorporation .
Optimization Tips : Monitor reaction progress via FT-IR (disappearance of carbonyl peaks at ~1700 cm⁻¹) and UV-vis spectroscopy .
Structural Characterization Techniques
Q: What analytical methods are critical for confirming the structure and purity of this compound? A: A combination of techniques is required:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves stereochemistry (e.g., E/Z isomerism) and hydrogen-bonding networks .
- Spectroscopy :
- Elemental analysis : Validate stoichiometry (C, H, N, F percentages) .
Advanced Computational Modeling
Q: How can DFT calculations and molecular docking elucidate the electronic properties and bioactivity of this compound? A:
- DFT Studies : Predict optimized geometries, frontier molecular orbitals (FMOs), and electrostatic potential maps. For example, the trifluoromethyl group enhances electrophilicity, influencing binding to biological targets .
- Docking Simulations : Identify binding modes with proteins (e.g., EGFR or STAT3 for anticancer activity) by aligning the compound’s pharmacophores with active sites .
Software : Gaussian09 for DFT; AutoDock Vina for docking .
Biological Activity Assessment
Q: What in vitro assays are used to evaluate the antimicrobial and anticancer potential of this compound? A:
- Antimicrobial : Bauer-Kirby disc diffusion assay against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zones of inhibition >10 mm indicate significant activity .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa or MCF-7). IC₅₀ values <50 µM suggest potency .
- Insulin-like activity : Blood glucose reduction in alloxan-induced diabetic mice models .
Resolving Data Contradictions
Q: How should researchers address discrepancies in reported bioactivity data (e.g., varying IC₅₀ values)? A: Potential factors include:
- Assay conditions : Variations in cell line passages, serum concentrations, or incubation times .
- Structural analogs : Subtle differences in substituents (e.g., bromo vs. chloro) alter hydrophobicity and target affinity .
- Statistical rigor : Ensure triplicate experiments and standardized positive controls (e.g., doxorubicin for anticancer assays) .
Crystallography and Supramolecular Interactions
Q: What insights do crystal packing and Hirshfeld surface analysis provide about intermolecular interactions? A:
- Hydrogen bonding : N-H···O and C-F···H interactions stabilize crystal lattices, as seen in SC-XRD .
- Hirshfeld Analysis : Quantify interaction contributions (e.g., F···H contacts account for ~12% of surfaces) .
Tools : SHELXL for refinement; CrystalExplorer for Hirshfeld surfaces .
Stability and Degradation Studies
Q: How can thermal and photolytic stability be assessed for this compound? A:
- Thermogravimetric analysis (TGA) : Decomposition temperatures >200°C indicate suitability for high-temperature applications .
- UV-vis spectroscopy : Monitor absorbance shifts under light exposure to assess photostability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
